Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside is a complex carbohydrate derivative. This compound is primarily used as a building block in the synthesis of glycosaminoglycans, which are essential components in various biological processes . It is characterized by its unique structure, which includes multiple benzyl and benzylidene groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a glucopyranoside derivative, followed by the introduction of benzyl and benzylidene groups. The phthalamido group is then introduced to protect the amino group. The reaction conditions often involve the use of solvents like chloroform and reagents such as benzyl chloride and phthalic anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors for the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction involves replacing one functional group with another, often using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substituting agents: Such as NBS for bromination or other halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside involves its role as a precursor in the synthesis of glycosaminoglycans. These molecules are essential for various biological functions, including cell signaling, structural integrity, and molecular recognition. The compound interacts with specific enzymes and pathways to facilitate the formation of these complex carbohydrates .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Another carbohydrate derivative with similar protective groups and applications.
4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside: A compound with a similar structure but different substituents, used in similar synthetic applications.
Uniqueness
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside is unique due to its specific combination of protective groups and its role as a versatile building block in the synthesis of glycosaminoglycans. Its structure allows for various modifications, making it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
2-[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIKJQYGONYODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.